N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide
CAS No.: 952989-08-1
Cat. No.: VC4350700
Molecular Formula: C17H21ClN2O2S2
Molecular Weight: 384.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952989-08-1 |
|---|---|
| Molecular Formula | C17H21ClN2O2S2 |
| Molecular Weight | 384.94 |
| IUPAC Name | N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C17H21ClN2O2S2/c18-16-6-7-17(23-16)24(21,22)19-12-14-8-10-20(11-9-14)13-15-4-2-1-3-5-15/h1-7,14,19H,8-13H2 |
| Standard InChI Key | PPIMQEUHLLXZAA-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC3=CC=CC=C3 |
Introduction
Structural and Molecular Characterization
The compound’s IUPAC name, N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide, reflects its intricate architecture. Key structural components include:
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A piperidine ring substituted at the 1-position with a benzyl group.
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A methyl sulfonamide linker bridging the piperidine and chlorothiophene moieties.
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A 5-chlorothiophene-2-sulfonamide group, which contributes to electronic and steric properties.
The Standard InChIKey (PPIMQEUHLLXZAA-UHFFFAOYSA-N) and SMILES (C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC3=CC=CC=C3) provide unambiguous identifiers for computational and experimental studies.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁ClN₂O₂S₂ |
| Molecular Weight | 384.94 g/mol |
| CAS Registry Number | 952989-08-1 |
| PubChem CID | 16887798 |
| Solubility | Not publicly available |
The benzylpiperidine component is analogous to pharmacophores found in neuromodulators and kinase inhibitors, while the sulfonamide group is a common feature in antimicrobial and anticancer agents .
Synthetic Pathways and Reaction Optimization
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide involves multi-step reactions, typically beginning with the preparation of key intermediates:
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Piperidine Intermediate Synthesis:
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Benzylation of piperidin-4-ylmethanol via nucleophilic substitution or reductive amination.
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Protection-deprotection strategies to ensure regioselectivity.
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Sulfonamide Coupling:
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Reaction of 5-chlorothiophene-2-sulfonyl chloride with the piperidine intermediate under basic conditions (e.g., pyridine or triethylamine).
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Solvent selection (e.g., dichloromethane or tetrahydrofuran) influences reaction efficiency.
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Table 2: Representative Reaction Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 75–85 |
| Sulfonamide Formation | SO₂Cl₂, Et₃N, CH₂Cl₂, 0°C → RT | 60–70 |
Challenges include minimizing side reactions (e.g., over-alkylation) and optimizing purification via column chromatography or recrystallization.
Biological Activity and Mechanistic Insights
While direct biological data for this compound remains limited, its structural analogs and functional groups suggest potential therapeutic applications:
Central Nervous System (CNS) Modulation
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Benzylpiperidine derivatives exhibit affinity for serotonin and dopamine transporters, implicating potential in neuropsychiatric disorders .
Enzyme Inhibition
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Molecular docking studies predict interaction with carbonic anhydrase IX (CA-IX), a cancer-associated enzyme targeted by sulfonamide inhibitors .
Comparative Analysis with Structural Analogs
The compound’s activity can be contextualized against related molecules:
N-[2-[(4-Benzylpiperidin-1-yl)methyl]-3H-benzimidazol-5-yl]propane-2-sulfonamide
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Shares a benzylpiperidine core but replaces chlorothiophene with a benzimidazole-sulfonamide group.
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Demonstrated IC₅₀ = 150,000 nM against coagulation factor IIa, highlighting selectivity challenges .
Carmofur Derivatives
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Uracil-based sulfonamides show nanomolar inhibition of acid ceramidase, suggesting structural modifications could enhance potency .
Future Research Directions
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Biochemical Assays:
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Structure-Activity Relationship (SAR) Studies:
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Modify the benzyl group (e.g., halogen substitution) to optimize pharmacokinetics.
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Metabolic Stability:
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Conduct in vitro assays with liver microsomes to predict clearance rates.
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